5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole
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Overview
Description
5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 1-methyl-3,5-dichloropyrazole in the presence of a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Indole Derivatives: Known for their diverse biological activities, such as antiviral and anticancer properties.
Uniqueness
5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole is unique due to its specific combination of chloro, fluoro, and methylene groups, which contribute to its distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H9Cl2FN4O2 |
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Molecular Weight |
331.13 g/mol |
IUPAC Name |
[(2-chloro-6-fluorophenyl)methylideneamino] N-(5-chloro-1-methylpyrazol-4-yl)carbamate |
InChI |
InChI=1S/C12H9Cl2FN4O2/c1-19-11(14)10(6-16-19)18-12(20)21-17-5-7-8(13)3-2-4-9(7)15/h2-6H,1H3,(H,18,20) |
InChI Key |
UBVVEAXPUVPRHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)ON=CC2=C(C=CC=C2Cl)F)Cl |
Origin of Product |
United States |
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